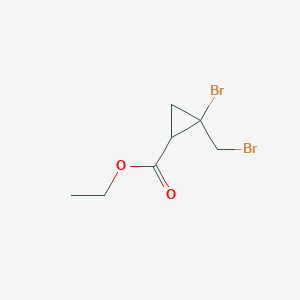![molecular formula C10H11N3 B12569249 4-[(Dimethylhydrazinylidene)methyl]benzonitrile CAS No. 191273-68-4](/img/structure/B12569249.png)
4-[(Dimethylhydrazinylidene)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylhydrazinylidene)methyl]benzonitrile is an organic compound with the molecular formula C10H12N4 It is a derivative of benzonitrile, characterized by the presence of a dimethylhydrazinylidene group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylhydrazinylidene)methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-[(Dimethylhydrazinylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
4-[(Dimethylhydrazinylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[(Dimethylhydrazinylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties.
4-(Methylamino)methylbenzonitrile: Used in organic synthesis and materials science.
Uniqueness: 4-[(Dimethylhydrazinylidene)methyl]benzonitrile is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other benzonitrile derivatives
特性
CAS番号 |
191273-68-4 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC名 |
4-[(dimethylhydrazinylidene)methyl]benzonitrile |
InChI |
InChI=1S/C10H11N3/c1-13(2)12-8-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 |
InChIキー |
QHZKOYJRKRNWQI-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=CC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


dimethylsilane](/img/structure/B12569166.png)

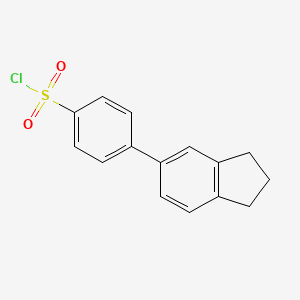
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
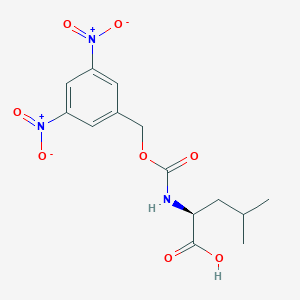

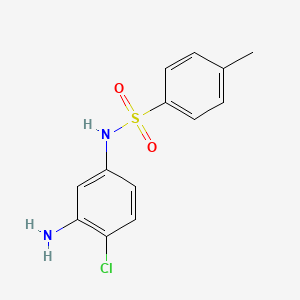
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
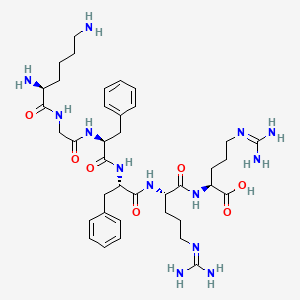
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
